molecular formula C13H16N4O B8370190 3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine

3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine

Cat. No. B8370190
M. Wt: 244.29 g/mol
InChI Key: OAGWZMDFVIGPSK-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

tert-Butyl 4-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate was treated with 10 mL TFA/DCM (1:1) for 30 min at ambient temperature. The reaction mixture was concentrated to give the di-TFA salt of 3-[(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine as an amber oil (4.0 g, 8.47 mmol, 85%, 3 steps). 1H NMR (300 MHz, DMSO-d6) δ 8.78 (s, 1H), 8.70 (d, 1H, J=5.0 Hz), 8.51 (br.s, 1H), 8.18 (d, 1H, J=7.9 Hz), 7.75 (m, 1H), 4.30 (s, 2H), 3.44-3.30 (m, 3H), 3.09-3.00 (m, 2H), 2.20-2.16 (m, 2H), 1.93-1.80 (m, 2H).
Name
tert-Butyl 4-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]2[N:12]=[C:11]([CH:13]3[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]3)[O:10][N:9]=2)[CH:2]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH:16]1[CH2:15][CH2:14][CH:13]([C:11]2[O:10][N:9]=[C:8]([CH2:7][C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[N:12]=2)[CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
tert-Butyl 4-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CC1=NOC(=N1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
TFA DCM
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CCC(CC1)C1=NC(=NO1)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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